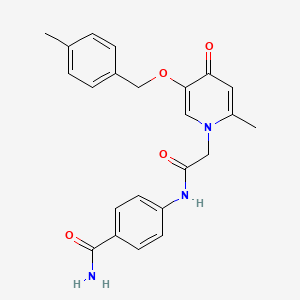
4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a synthetic organic molecule with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N2O3, with a molecular weight of approximately 364.44 g/mol. The structure includes a pyridinone core, an acetamido group, and a benzamide moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
| CAS Number | 946333-19-3 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the pyridinone structure suggests potential inhibition of key enzymes involved in metabolic pathways, particularly those associated with oxidative stress and inflammation.
- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that are critical in cellular responses and disease progression.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, potentially reducing oxidative damage in cells.
Anticancer Activity
Recent studies have indicated that derivatives of pyridinone compounds exhibit significant anticancer properties. For instance, compounds structurally related to our target have demonstrated cytotoxic effects against various cancer cell lines, including:
- TK-10 (renal cancer)
- HT-29 (colon cancer)
The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of similar pyridinone derivatives. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
-
In Vitro Studies : A study evaluating the cytotoxic effects of related compounds showed that certain derivatives had IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity (Table 1).
Compound IC50 (μM) Cell Line Pyridinone Derivative A 1.0 TK-10 Pyridinone Derivative B 0.5 HT-29 - In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups, supporting their potential as anticancer agents.
特性
IUPAC Name |
4-[[2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15-3-5-17(6-4-15)14-30-21-12-26(16(2)11-20(21)27)13-22(28)25-19-9-7-18(8-10-19)23(24)29/h3-12H,13-14H2,1-2H3,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLDYZHGDOTMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














